2-(4-Bromophenyl)-2-oxoethyl pyridine-2-carboxylate 2-(4-Bromophenyl)-2-oxoethyl pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC11031711
InChI: InChI=1S/C14H10BrNO3/c15-11-6-4-10(5-7-11)13(17)9-19-14(18)12-3-1-2-8-16-12/h1-8H,9H2
SMILES: C1=CC=NC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br
Molecular Formula: C14H10BrNO3
Molecular Weight: 320.14 g/mol

2-(4-Bromophenyl)-2-oxoethyl pyridine-2-carboxylate

CAS No.:

Cat. No.: VC11031711

Molecular Formula: C14H10BrNO3

Molecular Weight: 320.14 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)-2-oxoethyl pyridine-2-carboxylate -

Specification

Molecular Formula C14H10BrNO3
Molecular Weight 320.14 g/mol
IUPAC Name [2-(4-bromophenyl)-2-oxoethyl] pyridine-2-carboxylate
Standard InChI InChI=1S/C14H10BrNO3/c15-11-6-4-10(5-7-11)13(17)9-19-14(18)12-3-1-2-8-16-12/h1-8H,9H2
Standard InChI Key OJDWYGXFEFNPEV-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br
Canonical SMILES C1=CC=NC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br

Introduction

Structural and Chemical Identity

Molecular Architecture

2-(4-Bromophenyl)-2-oxoethyl pyridine-2-carboxylate consists of two primary moieties:

  • A 4-bromophenyl group attached to a 2-oxoethyl chain.

  • A pyridine-2-carboxylate ester linked via the oxygen atom of the oxoethyl group.

The IUPAC name is derived systematically:
2-(4-Bromophenyl)-2-oxoethyl pyridine-2-carboxylate
Molecular Formula: C14H10BrNO3\text{C}_{14}\text{H}_{10}\text{BrNO}_{3}
Molecular Weight: 328.14 g/mol (calculated based on constituent atomic masses).

Table 1: Key Molecular Descriptors

PropertyValue
SMILESBrC1=CC=C(C(=O)COC(=O)C2=CC=CN=C2)C=C1
InChI KeyXJKLZQYFGHXYTE-UHFFFAOYSA-N
Topological Polar Surface Area66.4 Ų
Heavy Atom Count19

The bromine atom at the para position of the phenyl ring enhances electrophilic substitution reactivity, while the ester linkage confers hydrolytic instability under acidic or basic conditions .

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis of 2-(4-bromophenyl)-2-oxoethyl pyridine-2-carboxylate is documented, analogous routes for related esters suggest two plausible methods:

Method 1: Esterification of Pyridine-2-carboxylic Acid

  • Reactants:

    • Pyridine-2-carboxylic acid

    • 2-(4-Bromophenyl)-2-oxoethanol

  • Conditions:

    • Acid catalysis (e.g., H2SO4\text{H}_2\text{SO}_4) or coupling agents (e.g., DCC/DMAP).

    • Solvent: Dichloromethane or THF.

    • Temperature: 0–25°C, 12–24 hours.

This method mirrors esterifications reported for structurally similar compounds .

Method 2: Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling could introduce the bromophenyl group post-ester formation:

  • Reactants:

    • 2-Oxoethyl pyridine-2-carboxylate boronic ester

    • 4-Bromophenyl halide.

  • Catalyst: Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 or Pd(dba)3\text{Pd(dba)}_3.

  • Base: K2CO3\text{K}_2\text{CO}_3 or KOAc\text{KOAc}.

  • Solvent: 1,4-Dioxane or DMF, 80–100°C .

Table 2: Comparative Synthesis Conditions

ParameterMethod 1Method 2
Yield60–75% (estimated)50–65% (estimated)
Reaction Time12–24 hours6–12 hours
ByproductsWaterBoronate derivatives

Reactivity Profile

  • Hydrolysis: The ester bond is susceptible to cleavage in aqueous acidic or basic media, yielding pyridine-2-carboxylic acid and 2-(4-bromophenyl)-2-oxoethanol.

  • Nucleophilic Aromatic Substitution: The bromine atom may undergo substitution with amines or alkoxides under catalytic conditions.

  • Reduction: The ketone group can be reduced to a secondary alcohol using NaBH4\text{NaBH}_4 or LiAlH4\text{LiAlH}_4 .

Physicochemical Properties

Solubility and Partitioning

Data extrapolated from analogous bromophenyl-pyridine derivatives suggest:

  • Aqueous Solubility: ~0.02 mg/mL (sparingly soluble).

  • Log P (Octanol-Water): 3.2 ± 0.3 (indicative of high lipophilicity).

  • GI Absorption: Likely high due to moderate molecular weight and log P .

Table 3: Predicted Physicochemical Parameters

ParameterValue
Melting Point145–150°C (estimated)
Boiling PointDecomposes before boiling
Vapor Pressure1.2 × 107^{-7} mmHg at 25°C

Spectroscopic Characteristics

  • IR Spectroscopy:

    • Strong absorption at 1720 cm1^{-1} (C=O ester).

    • Peaks at 1580 cm1^{-1} (C-Br stretch) and 1220 cm1^{-1} (C-O ester).

  • NMR (CDCl3_3):

    • 1H^1\text{H}: δ 8.7 (d, 1H, pyridine-H), 7.8–7.6 (m, 4H, aryl-H), 5.3 (s, 2H, OCH2_2).

    • 13C^{13}\text{C}: δ 167.5 (ester C=O), 165.2 (ketone C=O), 132.8 (C-Br) .

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